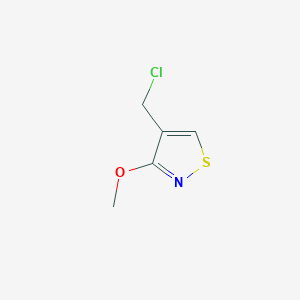
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
Übersicht
Beschreibung
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, also known as 5-benzyloxy-4-hydroxy-2-hydroxymethylpyridine, is an aromatic ether . It has a molecular formula of C13H13NO3 and a molecular weight of 231.25 .
Molecular Structure Analysis
The molecular structure of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol consists of 13 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms . The average mass is 231.247 Da, and the monoisotopic mass is 231.089539 Da .Physical And Chemical Properties Analysis
The boiling point of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is predicted to be 463.4±45.0 °C . The compound has a predicted density of 1.27±0.1 g/cm3 . The storage temperature should be at room temperature, and the compound should be sealed in dry conditions . The predicted pKa value is 9.92±0.69 .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxicity
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol derivatives have shown potential in cancer research. Chen et al. (2003) synthesized various compounds from this chemical and tested them against different cancer cell lines. They found that the 5-hydroxy derivatives were more cytotoxic than their 5-benzyloxy precursors, particularly against melanoma cancer cells (Chen et al., 2003).
Enantioselective Synthesis
In the field of organic chemistry, enantioselective synthesis using derivatives of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol has been explored. Petterssonfasth et al. (1995) developed a method for synthesizing cis- and trans-2-(hydroxymethyl)-5-alkylpyrrolidines, starting from 1-(benzyloxy)-5-(p-toluenesulfonamido)-3-alken-2-ol (Petterssonfasth et al., 1995).
Formation in Honey and Model Systems
The compound has relevance in food chemistry as well. Hidalgo et al. (2020) studied the formation of 6-(hydroxymethyl)pyridin-3-ol from 5-(hydroxymethyl)furfural in honey and model systems, providing insights into the formation of pyridin-3-ols in foods (Hidalgo et al., 2020).
Photophysical Properties in Coordination Polymers
Sivakumar et al. (2011) used derivatives of 3,5-dihydroxy benzoic acid, including 3,5-bis(benzyloxy)benzoic acid, for synthesizing lanthanide coordination compounds. They studied these compounds' spectroscopic characteristics and photophysical properties, revealing their potential in materials science (Sivakumar et al., 2011).
Synthesis of Selective Enzyme Inhibitors
BertiniVincenzo et al. (1993) synthesized polymeric derivatives of 4-aminomethyl-5-ethoxy-3-[(4-vinyl)benzyloxy]pyridine, planned as selective inhibitors of enzymes. This research highlights the potential of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol derivatives in developing enzyme inhibitors (BertiniVincenzo et al., 1993).
Pyridine Derivative Metabolism
Qiu et al. (2018) studied the microbial metabolism of pyridine derivatives, providing insights into the biological degradation mechanisms of these compounds. This research is vital for understanding environmental processes and the fate of pyridine derivatives in nature (Qiu et al., 2018).
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-5-phenylmethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-8-11-6-12(16)13(7-14-11)17-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJLZADTSIIYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
59281-14-0 | |
| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-1,4-dihydropyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430887.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2430888.png)

methanamine](/img/structure/B2430891.png)

![3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2430893.png)




![N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2430907.png)
![[4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol](/img/structure/B2430908.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2430909.png)